![molecular formula C8H8N2O2 B14864133 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14864133.png)
5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrano-pyrimidine core structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde typically involves multicomponent reactions. One common method includes the condensation of aldehydes, malononitrile, and barbituric acid derivatives under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by Michael addition and intramolecular cyclization to form the pyrano-pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions
5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carboxylic acid.
Reduction: 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-methanol.
Substitution: Various substituted pyrano-pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with amino acids in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Pyrano[2,3-d]pyrimidine: Shares a similar core structure but differs in the position of the pyran ring, affecting its reactivity and biological activity.
Uniqueness
5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c11-3-8-6-4-12-2-1-7(6)9-5-10-8/h3,5H,1-2,4H2 |
InChI Key |
IRBRNKHZBMYGAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=CN=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


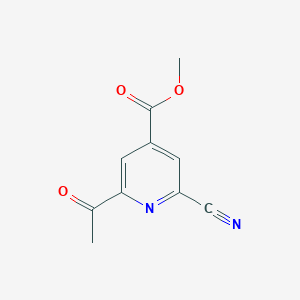
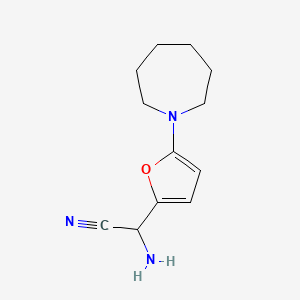

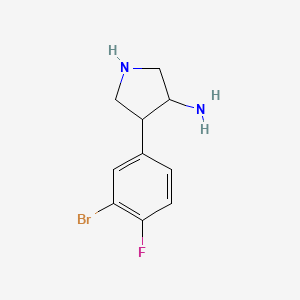
![9-(4-Butoxyphenyl)-3-((4-(tert-butyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14864080.png)
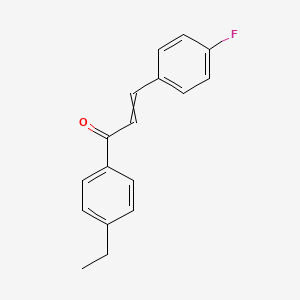

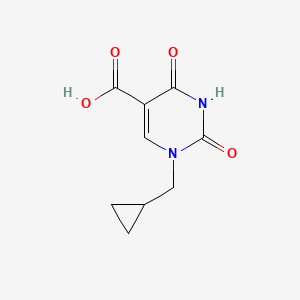
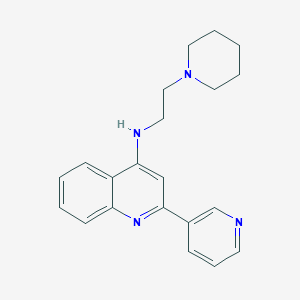
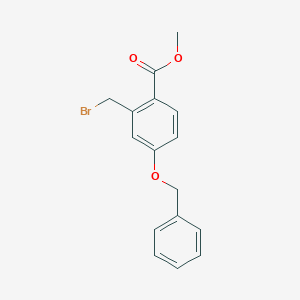
![5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile](/img/structure/B14864109.png)
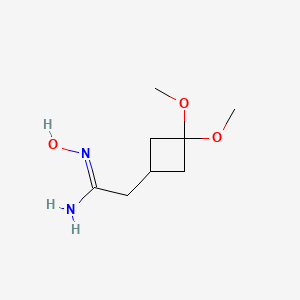
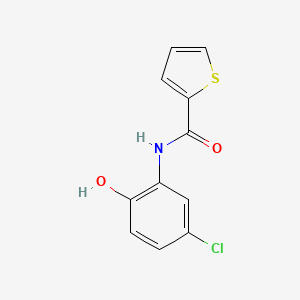
![[3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14864132.png)
